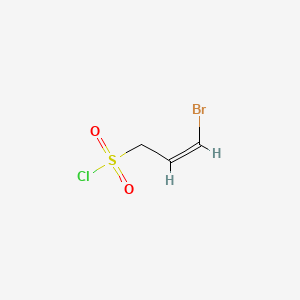

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride

Description

Contextualization within Halogenated Alkenyl Sulfonyl Chlorides and Their Stereoisomers

(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride belongs to the broader class of halogenated alkenyl sulfonyl chlorides. This family of compounds is characterized by the presence of at least one halogen atom and a sulfonyl chloride group attached to an alkene backbone. The structural diversity within this class is considerable, arising from variations in the identity and position of the halogen, the substitution pattern of the alkene, and, crucially, the stereochemistry of the double bond (E/Z isomerism).

The specific nomenclature "(2Z)" indicates that the higher priority substituents on the carbons of the double bond are on the same side. In this case, the bromomethyl group and the other carbon of the double bond are on the same side, defining its Z-geometry. This stereochemical feature is critical as it distinguishes the compound from its (E)-isomer, which can exhibit different physical properties and chemical reactivity.

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The synthetic potential of this compound stems from the reactivity of its distinct functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. nih.govchemistrysteps.com Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry. sigmaaldrich.cn

Furthermore, the presence of an allylic bromide provides another reactive site for nucleophilic attack, potentially proceeding through an S(_N)2 or S(_N)2' mechanism. The carbon-carbon double bond can also participate in various addition reactions. This trifunctional nature makes it a versatile building block for introducing complex functionality in a single step. For instance, it can be used in coupling reactions with organozinc reagents to form new carbon-carbon bonds. smolecule.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Reaction Type | Product Type |

| Sulfonyl chloride | Amines (R-NH₂) | Sulfonamides |

| Sulfonyl chloride | Alcohols (R-OH) | Sulfonate esters |

| Allylic bromide | Nucleophiles (Nu⁻) | Allylic substitution products |

| Alkene | Electrophiles | Addition products |

Overview of Unique Structural Features and Conformational Preferences of the (2Z)-Geometry

The (2Z)-geometry of the double bond imposes significant steric constraints that influence the molecule's conformational preferences. The cis arrangement of the bromomethyl and sulfonylmethyl groups can lead to steric strain, which may be alleviated through rotation around the single bonds. Conformational analysis of similar small molecules, such as 3-bromopropene, has been a subject of study. acs.org For this compound, it is expected that the molecule will adopt a conformation that minimizes the steric interactions between the bulky substituents.

The rotational barrier around the C-C single bonds will be influenced by the steric bulk of the bromine atom and the sulfonyl chloride group. researchgate.net In related halohydrins, gauche conformations are often prevalent due to hyperconjugation effects. nih.gov Computational studies would be invaluable in determining the most stable conformers and the energy barriers between them, providing insight into the molecule's reactivity.

Table 2: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄BrClO₂S |

| Molecular Weight | 219.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1937253-54-7 |

| Canonical SMILES | C(C=CBr)S(=O)(=O)Cl |

Historical Development and Key Milestones in the Study of Similar Compounds

The chemistry of sulfonyl chlorides has a rich history dating back to the 19th century. The synthesis of benzenesulfonyl chloride was reported by Gerhardt and Chancel in 1852. acs.org A significant milestone in the synthesis of aryl sulfonyl chlorides was the development of the Sandmeyer-type reaction by Meerwein, which involves the reaction of diazonium salts with sulfur dioxide in the presence of copper salts. acs.orgresearchgate.net For alkyl sulfonyl chlorides, the Reed reaction, a free-radical process, has been a notable synthetic method. wikipedia.org

The development of stereoselective methods for the synthesis of alkenes has been a major focus of modern organic chemistry. researchgate.net The ability to control the geometry of double bonds is crucial for the synthesis of complex molecules with specific biological activities. The synthesis of Z-alkenyl halides, for instance, can be achieved through methods like the Julia olefination. nih.gov The stereospecific synthesis of (Z)-allylic alcohols provides a potential route to the precursors of compounds like this compound. researchgate.net

While the broader field of sulfonyl chloride chemistry and stereoselective alkene synthesis is well-established, specific historical milestones for this compound itself are not extensively documented in the scientific literature, highlighting its status as a more specialized research chemical.

Properties

CAS No. |

1937253-54-7 |

|---|---|

Molecular Formula |

C3H4BrClO2S |

Molecular Weight |

219.49 g/mol |

IUPAC Name |

(E)-3-bromoprop-2-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+ |

InChI Key |

XRVUKQKOWRSTOH-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C\Br)S(=O)(=O)Cl |

Canonical SMILES |

C(C=CBr)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2z 3 Bromoprop 2 Ene 1 Sulfonyl Chloride and Structurally Analogous Compounds

Direct Halogenosulfonylation Routes and Mechanistic Considerations

Direct routes are often characterized by the simultaneous introduction of the sulfonyl chloride moiety and a halogen atom onto an unsaturated precursor, such as an alkene or alkyne. These reactions can proceed through different mechanisms, influencing the final regiochemistry and stereochemistry.

Chlorosulfonation of Unsaturated Precursors

Chlorosulfonation is a fundamental method for preparing sulfonyl chlorides. orgsyn.org In the context of unsaturated precursors like alkenes and alkynes, this reaction can lead to the formation of β-chlorovinyl sulfones. rsc.org The classical reagent for this transformation is chlorosulfonic acid (ClSO₃H). orgsyn.orgpageplace.de

The mechanism of chlorosulfonation on an aromatic ring, such as benzene, typically involves an electrophilic aromatic substitution pathway where the electrophile is SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.comreddit.com For unsaturated, non-aromatic precursors, the reaction can proceed via the electrophilic addition of the sulfonating agent across the double or triple bond. magtech.com.cn The reaction of sulfonyl chlorides with unsaturated compounds is a key strategy for forming various sulfur-containing molecules. magtech.com.cn The first synthesis of β-chlorovinyl sulfones through the direct chlorosulfonylation of alkynes with sulfonyl chlorides was reported in 1971. rsc.org

Oxidative Chlorination and Oxidative Chlorosulfonation Approaches

Oxidative chlorination provides a versatile alternative for synthesizing sulfonyl chlorides from various sulfur-containing compounds at a lower oxidation state, such as thiols and disulfides. organic-chemistry.org These methods avoid the often harsh conditions of traditional chlorosulfonation. A variety of oxidants and chloride sources can be employed. For example, hydrogen peroxide in the presence of zirconium tetrachloride or thionyl chloride can efficiently convert thiols and disulfides into the corresponding sulfonyl chlorides. organic-chemistry.org Another approach uses a mixture of a nitrate salt and chlorotrimethylsilane for the direct oxidative chlorination of thiols. organic-chemistry.org

More recently, sustainable methods have been developed, such as using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as the oxidant in environmentally benign solvents like water or ethanol. researchgate.net Continuous flow processes have also been developed for the oxidative chlorination of thiols and disulfides using nitric acid, hydrochloric acid, and oxygen, offering a safer and more scalable protocol. nih.gov

Oxidative chlorosulfonation can also be applied directly to unsaturated systems. The oxidative radical addition-chlorination of alkenes using a simple chlorine source and an initiator like tert-butyl hydroperoxide can produce dichloroalkanes under mild, metal-free conditions. rsc.org This radical pathway offers an alternative to ionic mechanisms for functionalizing alkenes.

| Sulfur Precursor | Oxidant/Chloride Source | Key Features | Reference |

|---|---|---|---|

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | High purity, mild conditions, short reaction times. | organic-chemistry.org |

| Thiols, Disulfides | Nitrate Salt / TMSCl | Mild, efficient, high yields. | organic-chemistry.org |

| Thiols | NCS / Dilute HCl | Good yields for various thiol derivatives. | organic-chemistry.org |

| Thiols | NaDCC·2H₂O | Eco-friendly, can be performed in water or ethanol. | researchgate.net |

| Thiols, Disulfides | HNO₃ / HCl / O₂ | Continuous flow, metal-free protocol. | nih.gov |

Regioselective and Stereoselective Formation of the Sulfonyl Chloride Moiety

Achieving specific regioselectivity and stereoselectivity is crucial when synthesizing complex molecules like (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride. The outcome of the addition of a sulfonyl chloride group across a double or triple bond is highly dependent on the reaction mechanism.

The halosulfonylation of alkynes is a direct method to produce β-halovinyl sulfones. The stereochemistry of the product (E or Z isomer) depends on whether the addition of the sulfonyl group and the halide occurs in a syn or anti fashion. researchgate.net Metal-free hydrosulfonylation of electron-deficient alkynes can be controlled to produce either the E or Z isomer by varying the sulfonyl source and buffer solutions. researchgate.net For instance, one proposed mechanism for Z-isomer formation involves a concerted termolecular AdE3 mechanism. researchgate.net

Radical-mediated reactions offer powerful tools for controlling regioselectivity. Sulfonyl chlorides are common precursors for sulfonyl radicals, which can be generated under visible light photocatalysis. nih.gov These radicals can then add to alkenes or alkynes. nih.gov Copper-catalyzed reactions of sulfonyl chlorides with alkenes and alkynes can produce β-chlorosulfones. researchgate.net The regioselectivity of these radical additions often follows an anti-Markovnikov pattern. rsc.org For instance, a visible-light-induced cascade sulfonylation-cyclization of 1,5-dienes proceeds with high regioselectivity. nih.gov Similarly, copper-catalyzed radical sulfonylation/cyclization of unsaturated N-substituted enamides allows for the regioselective formation of six- or seven-membered rings. rsc.org

Conversion Pathways from Sulfur-Containing Precursors

These methods involve the transformation of molecules that already possess a sulfur atom at the correct position into the desired sulfonyl chloride.

Synthesis from Sulfonyl Hydrazides

A modern and efficient method for preparing sulfonyl chlorides involves the conversion of sulfonyl hydrazides. nih.gov This transformation can be achieved under mild conditions using N-halosuccinimides, such as N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS). nih.govpreprints.org The reaction is typically fast, clean, and high-yielding. nih.govresearchgate.net

The proposed mechanism involves the generation of a sulfonyl radical from the sulfonyl hydrazide under oxidative conditions, with the release of nitrogen gas. nih.gov This sulfonyl radical then couples with a chlorine radical, also generated from NCS, to form the final sulfonyl chloride product. nih.gov This method is notable for its broad substrate scope, tolerating various substituted aryl- and alkylsulfonyl hydrazides. preprints.org

| Substrate (Sulfonyl Hydrazide) | Product (Sulfonyl Chloride) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylbenzenesulfonhydrazide | 4-Methylbenzenesulfonyl chloride | 95 | preprints.org |

| Benzenesulfonhydrazide | Benzenesulfonyl chloride | 96 | preprints.org |

| 4-Methoxybenzenesulfonhydrazide | 4-Methoxybenzenesulfonyl chloride | 92 | preprints.org |

| 4-Bromobenzenesulfonhydrazide | 4-Bromobenzenesulfonyl chloride | 94 | preprints.org |

| 2-Naphthalenesulfonhydrazide | 2-Naphthalenesulfonyl chloride | 91 | preprints.org |

Derivatization from S-Alkyl Isothiouronium Salts

The synthesis of alkanesulfonyl chlorides from S-alkyl isothiouronium salts is a convenient and environmentally conscious method. organic-chemistry.orgorgsyn.org The process typically involves two steps. First, an S-alkyl isothiouronium salt is prepared from a readily available alkyl halide and inexpensive thiourea. thieme-connect.com In the second step, this salt undergoes oxidative chlorosulfonation to yield the desired sulfonyl chloride. orgsyn.orgthieme-connect.com

Various reagents can mediate the oxidative chlorosulfonation, including bleach (sodium hypochlorite), sodium chlorite, and N-chlorosuccinimide (NCS). organic-chemistry.org The NCS-mediated procedure is particularly effective and avoids the use of hazardous chlorine gas. orgsyn.org This methodology is considered worker-friendly and allows for easy purification without chromatography, providing sulfonyl chlorides in high yields. organic-chemistry.orgorgsyn.org The water-soluble byproduct, succinimide, can be conveniently recycled back into NCS. organic-chemistry.org

Transformations from Thiols and Disulfides

The oxidative chlorination of thiols and disulfides is a fundamental and widely employed method for the preparation of sulfonyl chlorides. This transformation involves the oxidation of the sulfur atom and subsequent chlorination to form the sulfonyl chloride moiety. Several reagent systems have been developed to achieve this conversion efficiently under various reaction conditions.

A notable method involves the use of hydrogen peroxide (H₂O₂) in the presence of zirconium tetrachloride (ZrCl₄) for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. This method is characterized by high yields, very short reaction times (often within a minute), and mild reaction conditions, avoiding the use of harsh or toxic reagents. The versatility of this system has been demonstrated with a range of aromatic, heterocyclic, and aliphatic thiols, tolerating various functional groups such as nitro, ether, and halides organic-chemistry.org. The reaction is believed to proceed through a disulfide intermediate, followed by successive oxidation and chlorination organic-chemistry.org.

Another efficient reagent system for this transformation is the combination of hydrogen peroxide and thionyl chloride (SOCl₂). This system provides a highly reactive medium for the direct oxidative chlorination of thiols, leading to sulfonyl chlorides in high purity and excellent yields, often in very short reaction times organic-chemistry.org. The optimized conditions typically involve a molar ratio of 1:3 of the thiol to hydrogen peroxide with one equivalent of thionyl chloride organic-chemistry.org.

The use of chlorine dioxide (ClO₂) has also been reported as a convenient and simple method for the synthesis of alkane- and arylsulfonyl chlorides from thiols and disulfides, providing good to high yields without the need for special conditions like heating or cooling scispace.com. Additionally, N-chlorosuccinimide (NCS) in conjunction with a chloride source can be employed for the oxyhalogenation of thiols and disulfides researchgate.netnih.gov.

Table 1: Selected Methods for the Synthesis of Sulfonyl Chlorides from Thiols and Disulfides

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High yields, very short reaction times, mild conditions | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Thiols | High purity, excellent yields, rapid reactions | organic-chemistry.org |

| Chlorine Dioxide (ClO₂) | Thiols, Disulfides | Convenient, simple, good to high yields | scispace.com |

| N-Chlorosuccinimide (NCS) / Chloride Source | Thiols, Disulfides | Effective for oxyhalogenation | researchgate.netnih.gov |

Metal-Catalyzed Synthetic Pathways to Sulfonyl Chlorides

Transition metal catalysis offers powerful tools for the formation of sulfonyl chlorides, often providing alternative pathways with unique reactivity and selectivity. These methods are particularly valuable for the synthesis of complex and functionally diverse sulfonyl chlorides.

Copper catalysis has been effectively utilized in the synthesis of sulfonylated compounds. While direct copper-catalyzed synthesis of alkenyl sulfonyl chlorides from simple precursors is an area of ongoing research, related copper-catalyzed reactions provide valuable insights into the formation of C-S bonds and the introduction of the sulfonyl group. For instance, copper-catalyzed enantioselective sulfonylation using sulfur dioxide has been developed for the preparation of tertiary propargylic sulfones rsc.org. This highlights the potential of copper to mediate the formation of sulfonyl-containing molecules. Furthermore, iron/copper co-catalyzed systems have been employed for the synthesis of vinyl sulfones from sulfonyl hydrazides and alkynes nih.gov. The development of direct copper-catalyzed methods for the synthesis of vinyl sulfonyl chlorides, potentially from vinyl halides and a sulfur dioxide source, remains an active area of investigation.

Besides copper, other transition metals such as ruthenium and rhodium have demonstrated significant utility in the synthesis and transformation of sulfonyl chlorides and related compounds.

Ruthenium-catalyzed reactions have been applied to the synthesis of vinyl chlorides and the functionalization of sulfonyl chlorides. For example, ruthenium(II) complexes can catalyze the reaction of alkenesulfonyl chlorides with olefins researchgate.net. Additionally, ruthenium-catalyzed three-component coupling of alkynes, enones, and halide ions can lead to the formation of E- or Z-vinyl halides, which could be potential precursors for vinylic sulfonyl chlorides nih.gov. Ruthenium catalysts have also been used in the synthesis of vinyl chloride monomers from acetylene, showcasing their role in forming carbon-halogen bonds on unsaturated systems mdpi.com.

Electrochemical Synthesis Methods for Related Sulfonyl Chloride Species

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonylated compounds, often avoiding the need for harsh oxidants or metal catalysts. These methods rely on the direct use of electricity to drive chemical transformations.

The electrochemical oxidative sulfonylation-azidation of alkenes using sulfonyl hydrazide and trimethylsilyl azide provides a one-pot synthesis of β-azidoarylsulfones, involving the direct formation of new C-S and C-N bonds under mild, metal-free conditions organic-chemistry.org. Another electrochemical approach involves the sulfonylation-induced lactonization of alkenes with sulfonyl hydrazines to produce γ-sulfonylated phthalides, again avoiding metal catalysts and stoichiometric oxidants nih.gov.

Manganese-catalyzed chlorosulfonylation of terminal alkenes and alkynes has been achieved via convergent paired electrolysis, generating chlorosulfonylated products with high regio- and stereoselectivity cell.com. This method utilizes sulfonyl chlorides as a source of both the sulfonyl and chloro groups. Furthermore, the electrochemical synthesis of sulfonylated enethers from alkynes and sulfonyl hydrazides has been developed as a green approach to sulfonyl tetrasubstituted alkenes rsc.org. These electrochemical strategies demonstrate the potential for the clean and efficient synthesis of complex sulfonyl-containing molecules, including analogs of this compound.

Considerations for Purity and Isolation Techniques in Laboratory and Scaled Synthesis

The purification and isolation of sulfonyl chlorides, particularly reactive ones like this compound, require careful consideration to avoid decomposition and ensure high purity.

For laboratory-scale purification, flash column chromatography is a common technique. For instance, the purification of sulfonyl chlorides synthesized from sulfonyl hydrazides is often achieved using flash column chromatography with a petroleum ether/ethyl acetate solvent system nih.gov. However, the thermal instability of some sulfonyl chlorides can be a challenge. In such cases, conversion to more stable derivatives, such as N,N-diethylsulfonamides, allows for accurate quantitative analysis by gas chromatography without degradation core.ac.uk.

On an industrial scale, purification methods often involve scrubbing and stripping processes. A two-step operation for purifying crude liquid organosulfonyl chlorides involves first scrubbing with an aqueous hydrochloric acid solution to remove organosulfonic acid impurities. This is followed by vacuum stripping to remove volatile impurities like mercaptans, chlorine, and sulfides google.com. The use of an inert gas sweep during stripping helps to efficiently remove these volatiles google.com. It is crucial to handle these compounds under an inert atmosphere, such as nitrogen, and protect them from moisture to prevent hydrolysis sigmaaldrich.com.

Challenges Associated with the Synthesis and Isolation of Reactive this compound

The synthesis and isolation of reactive sulfonyl chlorides like this compound present several challenges due to their inherent instability and reactivity.

The presence of both a bromine atom and a sulfonyl chloride group on an unsaturated carbon framework makes the molecule susceptible to various decomposition pathways. Sulfonyl halides, in general, exhibit decreasing stability in the order of fluorides > chlorides > bromides > iodides wikipedia.org. The presence of an allylic system can further increase reactivity. For instance, allyl chloride is known to be a hazardous compound that can cause severe skin burns and has other toxic effects scbt.comcloudsds.com. The handling of such compounds requires stringent safety measures, including the use of personal protective equipment and working in a well-ventilated area cloudsds.com.

The high reactivity of sulfonyl chlorides also makes them prone to hydrolysis. While sulfonyl fluorides are generally more robust and resistant to hydrolysis, sulfonyl chlorides can readily react with water nih.gov. This necessitates the use of anhydrous conditions during synthesis and storage. The thermal instability of some sulfonyl chlorides can also lead to decomposition upon heating, which can complicate purification by distillation core.ac.uk. Therefore, the synthesis and isolation of this compound require careful control of reaction conditions, meticulous handling to avoid moisture, and the use of appropriate purification techniques that minimize thermal stress on the molecule.

Reactivity and Mechanistic Investigations of 2z 3 Bromoprop 2 Ene 1 Sulfonyl Chloride

Reactivity of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophilic functional group, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur center. This electronic arrangement renders the sulfur atom highly susceptible to nucleophilic attack and facilitates the homolytic cleavage of the S-Cl bond to generate sulfonyl radicals.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of its reactivity. These reactions are extensively used to synthesize sulfonamides, sulfonate esters, and sulfones. wikipedia.org The mechanism of these transformations is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) process at the sulfur atom. researchgate.netresearchgate.net

The reaction proceeds through a transition state or a short-lived intermediate with a trigonal bipyramidal geometry, rather than the discrete carbocation intermediate characteristic of a pure Sₙ1 pathway. mdpi.comiupac.org A true Sₙ1 mechanism, involving the unimolecular dissociation to a sulfonyl cation (RSO₂⁺), is generally disfavored. The SₙAr (nucleophilic aromatic substitution) mechanism is not applicable here as the sulfonyl chloride is attached to an aliphatic carbon.

For (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride, reaction with nucleophiles such as amines (R₂NH) or alcohols (R'OH) is expected to proceed via this Sₙ2-type mechanism to yield the corresponding sulfonamides and sulfonate esters, respectively. The rate of reaction is influenced by the nucleophilicity of the attacking species, solvent polarity, and steric hindrance. mdpi.com The electron-withdrawing nature of the adjacent brominated double bond may slightly enhance the electrophilicity of the sulfur atom.

Table 1: Representative Nucleophilic Substitution Reactions of Sulfonyl Chlorides

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amines | Sulfonamide | R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻ |

| Alcohols/Phenols | Sulfonate Ester | R-SO₂Cl + R'OH + Base → R-SO₂OR' + Base·HCl |

| Water | Sulfonic Acid | R-SO₂Cl + H₂O → R-SO₃H + HCl |

| Thiols | Thiosulfonate | R-SO₂Cl + R'SH + Base → R-SO₂SR' + Base·HCl |

Radical Transformations and Generation of Sulfonyl Radicals

The sulfur-chlorine bond in sulfonyl chlorides is relatively weak and can be cleaved homolytically to generate sulfonyl radicals (RSO₂•). This reactivity has been harnessed in a variety of synthetic transformations, particularly in carbon-carbon and carbon-heteroatom bond formation. magtech.com.cn

A powerful and modern method for generating sulfonyl radicals involves the use of visible-light photoredox catalysis. researchgate.netorganic-chemistry.org In this process, a photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and enters an excited state (PC*). The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. organic-chemistry.org This reduction of the sulfonyl chloride leads to the formation of a sulfonyl radical and a chloride anion, regenerating the ground-state photocatalyst in the process. nih.gov

The generated (2Z)-3-bromoprop-2-ene-1-sulfonyl radical can then participate in various reactions, most notably the addition to alkenes and alkynes, initiating radical cascades that can lead to complex molecular architectures. researchgate.netacs.orgrsc.org

Mechanism of Photocatalytic Sulfonyl Radical Generation:

Excitation: PC + hν (visible light) → PC*

Single Electron Transfer (SET): PC* + R-SO₂Cl → PC⁺• + [R-SO₂Cl]⁻•

Fragmentation: [R-SO₂Cl]⁻• → R-SO₂• + Cl⁻

This method is valued for its mild reaction conditions, high functional group tolerance, and temporal control. organic-chemistry.orgd-nb.info

Atom Transfer Radical Addition (ATRA) is another key process involving sulfonyl radicals derived from sulfonyl chlorides. nih.gov In a typical ATRA reaction with an alkene, a radical initiator (often a transition metal complex or light) generates a sulfonyl radical. This radical adds to the alkene double bond to form a new carbon-centered radical intermediate. This intermediate then abstracts the chlorine atom from another molecule of the sulfonyl chloride, propagating a radical chain reaction and forming a β-chlorosulfone product. organic-chemistry.orgresearchgate.netresearchgate.net

Ruthenium and copper complexes are commonly employed as catalysts for these transformations, which can also be induced by visible light. nih.govacs.org For this compound, ATRA provides a pathway to add the -(SO₂)-CH₂(CH)=CHBr moiety across a double bond, simultaneously introducing a chlorine atom.

Table 2: Examples of Photocatalytic Sulfonylation of Alkenes

| Sulfonyl Chloride | Alkene | Photocatalyst | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| Tosyl chloride | Styrene | fac-[Ir(ppy)₃] | β-Hydroxysulfone (in presence of H₂O) | 95 | organic-chemistry.org |

| Mesyl chloride | 1-Octene | fac-[Ir(ppy)₃] / (TMS)₃SiH | Hydrosulfonylation Product | 91 | nih.govd-nb.info |

| Phenylsulfonyl chloride | Allyl Bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Allylic Sulfone | 85 | organic-chemistry.org |

Reactions as a Source of Sulfenes, Sulfonyl, and Sulfenyl Groups

Sulfonyl chlorides are versatile precursors for various sulfur-containing functional groups.

Sulfonyl Groups: As detailed above, nucleophilic substitution and radical addition reactions make sulfonyl chlorides excellent sources for introducing the sulfonyl group (-SO₂-) into molecules, forming sulfones, sulfonamides, and sulfonate esters. nih.gov

Sulfenes: Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo elimination in the presence of a non-nucleophilic base (e.g., triethylamine) to form highly reactive intermediates called sulfenes (RCH=SO₂). wikipedia.org These species are not typically isolated but are trapped in situ by nucleophiles or undergo cycloaddition reactions. The formation of a sulfene (B1252967) from this compound would involve the deprotonation of the carbon adjacent to the sulfonyl group. acs.orgnih.gov

Sulfenyl Groups: While sulfonyl chlorides are direct precursors to the sulfonyl (oxidation state +6) moiety, their conversion to a sulfenyl (oxidation state +2) species is a reductive process and less direct. Sulfenyl chlorides (R-S-Cl) are the typical source of sulfenyl groups. However, under strong reducing conditions, the sulfonyl chloride could potentially be reduced to a species that acts as a sulfenylating agent, though this is not a common or characteristic reaction. magtech.com.cn

Reactivity of the (2Z)-Bromoprop-2-ene Moiety

The (2Z)-bromoprop-2-ene portion of the molecule possesses its own distinct reactivity centers: the vinyl C-Br bond, the C=C double bond, and the allylic C-S bond.

The C(sp²)-Br bond in vinyl bromides is generally resistant to classical Sₙ1 and Sₙ2 nucleophilic substitution reactions. This is due to the increased strength of the bond arising from the sp² hybridization of the carbon and potential resonance delocalization of the bromine lone pairs into the π-system, which imparts partial double-bond character. blogspot.com

However, the vinyl bromide moiety is highly reactive in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at this position with retention of the (Z)-stereochemistry under appropriate conditions. nih.gov

Key reactions include:

Suzuki Coupling: Reaction with organoboron reagents (e.g., boronic acids or esters) in the presence of a palladium catalyst.

Stille Coupling: Reaction with organostannane reagents, catalyzed by palladium. acs.org

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines. organic-chemistry.org

Nickel-Catalyzed Reductive Coupling: Coupling with other electrophiles, such as alkyl or other vinyl halides. nih.govchinesechemsoc.orgchinesechemsoc.org

The double bond can undergo addition reactions, particularly radical additions as discussed in section 3.1.2. Furthermore, the position of the sulfonyl chloride group is allylic to the double bond. This structural arrangement can lead to allylic substitution reactions (Sₙ2'), where a nucleophile attacks the γ-carbon (the bromine-bearing carbon), inducing a shift of the double bond and displacement of the sulfonyl chloride group. nih.govwikipedia.orgresearchgate.netvedantu.com However, the high reactivity of the sulfonyl chloride towards direct substitution often dominates.

Electrophilic and Nucleophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions. The electron-withdrawing nature of the adjacent sulfonyl chloride group and the bromine atom deactivates the double bond towards electrophilic attack compared to a simple alkene.

Electrophilic Addition:

Electrophilic additions, such as the addition of hydrogen halides (HX), are expected to proceed according to Markovnikov's rule. libretexts.orgwikipedia.org The proton would add to the carbon atom bearing the most hydrogen atoms (C1), leading to a carbocation intermediate at the more substituted carbon (C2), which is further stabilized by the adjacent bromine atom. However, the strong electron-withdrawing effect of the sulfonyl group would destabilize this carbocation, potentially rendering such reactions difficult or requiring harsh conditions.

Nucleophilic Addition:

The double bond can also undergo nucleophilic addition, particularly Michael-type additions, if activated by a suitable catalyst or if the nucleophile is sufficiently strong. The electron-deficient nature of the alkene, enhanced by the sulfonyl chloride and bromine, makes it a potential Michael acceptor.

| Reagent Type | Expected Product | Regioselectivity |

| Hydrogen Halide (e.g., HCl) | 3-bromo-1-chloro-1-(chlorosulfonyl)propane | Markovnikov addition libretexts.org |

| Strong Nucleophile (e.g., R₂CuLi) | Substituted bromopropanesulfonyl chloride | Michael-type addition |

Allylic Functionalization Reactions

The presence of a hydrogen atom on the carbon adjacent to the double bond (the allylic position) opens up possibilities for allylic functionalization reactions. These reactions typically proceed via radical or organometallic intermediates.

Palladium-catalyzed asymmetric allylic C-H functionalization has emerged as a powerful tool for creating chiral molecules from simple alkenes. researchgate.netacs.org While direct C-H activation at the allylic position of this compound has not been specifically reported, this strategy could potentially be applied to introduce various nucleophiles at this position. nih.gov The stereochemical outcome of such reactions is often controlled by the chiral ligands employed in the catalytic system. researchgate.net

Theoretical studies on SN2' reactions of allylic halides suggest that the stereochemistry (syn or anti) is dependent on whether the nucleophile is an ion pair or a free anion. acs.orgacs.org This indicates that the choice of nucleophile and reaction conditions could influence the stereochemical outcome of allylic substitution reactions of this compound.

| Reaction Type | Potential Reagent | Expected Outcome |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 1,3-dibromoprop-1-ene-1-sulfonyl chloride |

| Palladium-catalyzed Allylic Alkylation | Pd(0) catalyst, nucleophile | Allylic substituted product |

Organometallic Intermediates Derived from the Bromine (e.g., Organozinc Reagents) and Their Reactivity with Electrophiles

The vinyl bromide functionality allows for the formation of organometallic intermediates, most notably organozinc reagents. These can be prepared through the direct insertion of activated zinc into the carbon-bromine bond. merckmillipore.comproquest.com Organozinc reagents are valued for their tolerance of a wide range of functional groups. sigmaaldrich.com

Once formed, the organozinc reagent of this compound can participate in various cross-coupling reactions, such as the Negishi coupling. synarchive.comwikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by palladium or nickel complexes, would allow for the formation of a new carbon-carbon bond at the C3 position, coupling the sulfonyl chloride-containing fragment with other organic molecules. acs.orgnih.gov The Negishi coupling is known for its broad scope, enabling the coupling of sp², sp³, and sp carbon centers. wikipedia.org

Table of Potential Negishi Coupling Reactions:

| Electrophile (R-X) | Catalyst | Product |

| Aryl iodide | Pd(PPh₃)₄ | (2Z)-3-arylprop-2-ene-1-sulfonyl chloride |

| Vinyl bromide | Pd(dppf)Cl₂ | (2Z)-3-(alkenyl)prop-2-ene-1-sulfonyl chloride |

| Acyl chloride | Pd(P(t-Bu)₃)₂ | (2Z)-3-acylprop-2-ene-1-sulfonyl chloride |

Cascade and Multi-Component Reactions Involving Both Functional Groups

The bifunctional nature of this compound makes it an ideal candidate for cascade and multi-component reactions. nih.gov These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity. nih.govrsc.org

A possible cascade sequence could be initiated by a nucleophilic attack at the sulfonyl chloride. The resulting sulfonamide or sulfonate could then undergo an intramolecular reaction involving the bromoalkene moiety. For example, a nucleophile with a tethered amine or alcohol could first react with the sulfonyl chloride, followed by an intramolecular cyclization onto the double bond or displacement of the bromide.

Multi-component reactions involving this compound could see the simultaneous reaction of both the sulfonyl chloride and the bromoalkene with different reagents. For instance, in a Mannich-type reaction, an amine, an aldehyde, and the organozinc derivative of this compound could potentially combine to form a complex molecule in a single step. beilstein-journals.org

Theoretical and Experimental Mechanistic Elucidation (e.g., concerted vs. stepwise pathways)

The mechanisms of reactions involving sulfonyl chlorides with nucleophiles can be complex and are influenced by the substrate, nucleophile, and solvent. scispace.comscholaris.ca Nucleophilic substitution at the sulfonyl sulfur can proceed through either a concerted SN2-type mechanism or a stepwise addition-elimination pathway. mdpi.commdpi.com

Theoretical studies using density functional theory (DFT) have been employed to distinguish between these pathways for various arenesulfonyl chlorides. mdpi.com Similar computational studies on this compound could elucidate the preferred mechanistic pathways for its reactions. For example, DFT calculations could model the transition states for nucleophilic attack on the sulfonyl chloride versus addition to the double bond, providing insight into the chemoselectivity of the system.

Experimental mechanistic studies could involve kinetic analysis of its reactions with various nucleophiles and trapping experiments to detect any intermediates. The stereochemical outcome of reactions at the allylic position can also provide mechanistic clues, as SN2 and SN2' pathways often lead to different stereoisomers. nih.gov

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry. nih.gov

Chemoselectivity: This refers to the preferential reaction of one functional group over another. rsc.orgtaylorandfrancis.comnih.gov For example, a soft nucleophile might preferentially attack the allylic carbon via an SN2' reaction, while a hard nucleophile might favor attack at the sulfonyl chloride group. The choice of reagents and reaction conditions is crucial for controlling chemoselectivity.

Regioselectivity: This concerns where on a molecule a reaction occurs. wikipedia.org In addition reactions to the double bond, the regioselectivity is governed by factors such as carbocation stability (Markovnikov's rule) or steric hindrance. acs.orgmasterorganicchemistry.comchemistrysteps.com In allylic functionalization, the reaction can occur at either the α or γ position relative to the leaving group.

Stereoselectivity: This is the preference for the formation of a particular stereoisomer. masterorganicchemistry.com The Z-geometry of the double bond can direct the approach of reagents, leading to diastereoselective transformations. Enantioselective reactions can be achieved using chiral catalysts or reagents, which can differentiate between the two faces of the double bond or control the stereochemistry of a newly formed chiral center. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Investigation of Reaction Intermediates and Transition States

The reactivity of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. Mechanistic studies on analogous alkanesulfonyl and arenesulfonyl chlorides have established that these reactions can proceed through various pathways, including SN2-like mechanisms or addition-elimination pathways. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, allowing for the characterization of transition states and any associated intermediates.

For reactions involving this compound, a key area of investigation would be the potential for the formation of highly reactive sulfene (B1252967) intermediates via an E1cb-type mechanism under basic conditions. While not definitively reported for this specific molecule, the presence of an α-proton could facilitate this pathway. Trapping experiments, where the reaction is conducted in the presence of a sulfene trapping agent, could provide evidence for such an intermediate. Furthermore, computational modeling can predict the energetics of the transition state for sulfene formation versus direct nucleophilic substitution at the sulfur center.

Another important aspect to consider is the influence of the bromoalkene moiety on the reaction mechanism. The electron-withdrawing nature of the bromine atom and the π-system of the double bond can affect the stability of transition states and intermediates. Theoretical calculations on the self-reaction of allyl radicals and their cross-reaction with propargyl radicals have demonstrated the utility of quantum chemical methods in understanding the potential energy surfaces and product channels of reactions involving allylic systems. Similar computational approaches could be applied to model the transition states of reactions of this compound with various nucleophiles, providing insights into the role of the allylic functionality.

In-Situ Spectroscopic Monitoring for Reaction Mechanism Studies (e.g., Time-Resolved NMR, IR)

To gain a deeper understanding of the reaction kinetics and to detect transient species, in-situ spectroscopic techniques are invaluable. Time-resolved Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of reactant consumption and product formation, providing crucial data for kinetic modeling.

The application of such in-situ monitoring has been demonstrated in the synthesis of halide perovskite solar cells, where optical reflectometry was used to monitor the evolution of the product phase as a function of time and temperature. This highlights the power of real-time monitoring in understanding formation kinetics. For the reactions of this compound, these techniques could differentiate between competing reaction pathways and provide experimental validation for computationally predicted mechanisms.

Crystallographic Analysis of Analogues to Understand Noncovalent Interactions

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule and for understanding the noncovalent interactions that govern its packing in the solid state. Although a crystal structure for this compound has not been reported, analysis of analogous sulfonyl chlorides provides significant insights into the types of intermolecular forces at play.

Studies on aromatic sulfonyl chlorides have revealed the importance of various noncovalent interactions, including hydrogen bonds and halogen bonds, in dictating the crystal packing. For example, the analysis of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) highlighted interactions involving the sulfonyl oxygen atoms. In a hypothetical crystal structure of this compound, one could anticipate the involvement of the bromine and chlorine atoms, as well as the sulfonyl oxygens, in a network of noncovalent interactions.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| S=O Bond Length | 1.42 - 1.44 Å | Aromatic Sulfonyl Chlorides |

| S-Cl Bond Length | 2.05 - 2.08 Å | Aromatic Sulfonyl Chlorides |

| S-C Bond Length | 1.75 - 1.78 Å | Alkyl/Aryl Sulfonyl Chlorides |

| O=S=O Bond Angle | 120 - 123° | Aromatic Sulfonyl Chlorides |

| O=S=Cl Bond Angle | 107 - 109° | Aromatic Sulfonyl Chlorides |

| O=S=C Bond Angle | 108 - 110° | Alkyl/Aryl Sulfonyl Chlorides |

Advanced Mass Spectrometry Techniques for Mechanistic Insights (e.g., HRMS, MS/MS for fragmentation pathways)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential tools for confirming the elemental composition of molecules and for elucidating their fragmentation pathways, which can provide valuable mechanistic information. For this compound, HRMS would be crucial for confirming its molecular formula by providing a highly accurate mass measurement.

The fragmentation of this compound under mass spectrometric conditions would be expected to follow patterns characteristic of halogenated compounds and sulfonyl derivatives. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, would result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. Similarly, the chlorine atom (35Cl and 37Cl) would contribute to the isotopic cluster.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, would reveal the primary fragmentation pathways. For this compound, likely fragmentation routes would include:

Loss of a chlorine radical (•Cl): A common fragmentation for sulfonyl chlorides.

Loss of sulfur dioxide (SO2): Leading to a C3H4BrCl+• fragment.

Cleavage of the C-S bond: Resulting in [C3H4Br]+ and [SO2Cl]+ fragments.

Loss of a bromine radical (•Br): A characteristic fragmentation for organobromine compounds.

Allylic cleavage: Fragmentation of the carbon chain.

The table below illustrates a hypothetical fragmentation pattern for this compound based on the principles of mass spectrometry.

| Fragment Ion | Proposed Structure | m/z (for 79Br and 35Cl) | Significance |

|---|---|---|---|

| [M]+• | [C3H479Br35ClO2S]+• | 218 | Molecular Ion |

| [M - Cl]+ | [C3H479BrO2S]+ | 183 | Loss of Chlorine |

| [M - SO2]+• | [C3H479Br35Cl]+• | 154 | Loss of Sulfur Dioxide |

| [M - Br]+ | [C3H435ClO2S]+ | 139 | Loss of Bromine |

| [C3H4Br]+ | [CH2=CH-CH2Br]+ | 120 | C-S Bond Cleavage |

By carefully analyzing the fragmentation patterns obtained from HRMS and MS/MS experiments, it is possible to deduce the structure of reaction products and gain insights into the underlying reaction mechanisms.

Applications in Complex Organic Synthesis and Building Block Chemistry

Construction of Diverse Allylic Sulfone Scaffolds

Allylic sulfones are pivotal structural motifs in pharmaceutical development and organic synthesis. mdpi.comdoaj.org (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride serves as a direct precursor to these scaffolds. The sulfonyl chloride group can react with a carbon nucleophile, such as an organometallic reagent (e.g., Grignard or organozinc reagents), to form a C-S bond, yielding the corresponding allylic sulfone. smolecule.com

Alternatively, the bromine atom can be displaced by a sulfinate salt in a nucleophilic substitution reaction. Another synthetic route involves a photocatalytic radical addition-elimination reaction between a sulfonyl chloride and an allyl bromide, a reaction that proceeds under mild conditions without the need for oxidants or stoichiometric metals. organic-chemistry.org These methods allow for the incorporation of the (Z)-3-bromoprop-2-enyl sulfone unit into a wide array of organic molecules. The specific Z-geometry of the starting material is crucial as it can direct the stereochemistry of the final product, an important consideration in the synthesis of bioactive compounds. researchgate.net

| Reactant Type | Reaction with this compound | Resulting Scaffold | Potential Synthetic Methods |

|---|---|---|---|

| Organometallic Reagents (R-M) | Reacts at the sulfonyl chloride group | (Z)-R-SO₂-CH₂-CH=CHBr | Coupling Reactions smolecule.com |

| Sulfinate Salts (R-SO₂Na) | Displaces the bromine atom | (Z)-Cl-SO₂-CH₂-CH=CH-SO₂-R | Nucleophilic Allylic Substitution |

| Allyl Bromides + Sulfonyl Chlorides | Analogous radical reaction | Structurally diverse allylic sulfones | Photocatalytic Radical Addition-Elimination organic-chemistry.org |

Synthesis of Functionalized Sulfonamides and Sulfonates

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a functional group prevalent in a vast range of therapeutic agents. smolecule.commolport.com this compound readily undergoes this reaction in the presence of a base to afford functionalized (Z)-3-bromoallyl sulfonamides. Similarly, its reaction with alcohols yields the corresponding sulfonate esters. These reactions are typically high-yielding and tolerate a wide variety of functional groups on the nucleophile, allowing for the generation of large libraries of compounds for drug discovery and other applications. molport.com

| Nucleophile | Product Class | General Structure | Significance |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | (Z)-R¹R²N-SO₂-CH₂-CH=CHBr | Core structures in many pharmaceuticals. smolecule.com |

| Alcohol (R-OH) | Sulfonate Ester | (Z)-R-O-SO₂-CH₂-CH=CHBr | Useful intermediates and stable alternatives to sulfonyl chlorides. ucl.ac.uk |

Utilization in Cycloaddition Reactions (e.g., [2+2] Annulations)

Vinyl sulfones and related compounds are known to participate as 2π components in various cycloaddition reactions. magtech.com.cn While specific examples utilizing this compound in [2+2] annulations are not extensively documented, its derivatives are expected to undergo such reactions. For instance, conversion to the corresponding vinyl sulfonamide or sulfone would generate a Michael acceptor suitable for cycloadditions. Research on related vinyl sulfonates has demonstrated their utility in [3+2] cycloadditions with nitrones to produce functionalized isoxazolidine (B1194047) rings. ucl.ac.uk This suggests that the scaffold derived from this compound could be a valuable partner in constructing heterocyclic systems through various cycloaddition pathways.

Strategic Role in the Synthesis of Vinyl Sulfone Derivatives with Defined Stereochemistry

The synthesis of vinyl sulfones with specific stereochemistry is a significant challenge in organic chemistry. organic-chemistry.org Many standard methods often favor the formation of the more thermodynamically stable (E)-isomer. The (Z)-configuration of this compound provides a valuable starting point for the stereoretentive synthesis of (Z)-vinyl sulfone derivatives.

By carefully choosing reaction conditions, transformations at the sulfonyl chloride group (e.g., reaction with organometallics) can proceed without affecting the geometry of the double bond. Furthermore, the vinyl bromide moiety can undergo stereospecific cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new substituents while retaining the Z-geometry. This control over stereochemistry is critical, as the geometric arrangement of substituents can profoundly impact the biological activity and physical properties of the target molecule.

Integration into Multi-Component Reaction Sequences for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The diverse reactivity of this compound makes it an attractive candidate for inclusion in MCRs. After conversion to a vinyl sulfonamide, the resulting molecule can act as an electrophilic component. Research has shown that building blocks containing vinyl sulfonamide "warheads" can be successfully incorporated into MCRs like the Ugi four-component reaction (U-4CR), leading to complex and reactive electrophiles. This strategy enables the rapid generation of molecular diversity from simple precursors.

Application as "Click" Handles in Chemical Probes and Conjugation Strategies

"Click" chemistry provides rapid, efficient, and reliable reactions for joining molecular units. Vinyl sulfones and vinyl sulfonates have emerged as excellent Michael acceptors in "click" reactions, particularly for bioconjugation. slideshare.netnih.govrsc.orgresearchgate.net They react readily and selectively with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine, under mild, biocompatible conditions. nih.gov

This compound can be readily converted into derivatives bearing a vinyl sulfone or sulfonamide moiety. These derivatives can then be used as "click" handles to attach probes, tags (like fluorophores or biotin), or other molecules to proteins, carbohydrates, or other biological targets. This approach is valuable for creating chemical probes to study biological processes and for developing targeted therapeutics. acs.org

Role in the Synthesis of Scaffolds Relevant to Advanced Materials Science

The functional groups present in this compound make it a useful monomer or cross-linking agent in materials science. smolecule.com The alkene can participate in radical polymerization, while the sulfonyl chloride can react with functional groups on other monomers or polymer backbones. For instance, sulfonyl chlorides are used to synthesize functional polymers, and allyl-terminated polymers are important in biomedical applications for creating hydrogels and other materials. cmu.edunih.gov The bifunctionality of this reagent allows for the creation of cross-linked networks or for the post-polymerization functionalization of materials, imparting specific chemical or physical properties. For example, it could be used to prepare polymers with reactive sites for further modification or to develop new optically transparent materials. chemistryviews.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

No specific studies detailing the quantum chemical calculations of the electronic structure, molecular orbital analysis, charge distribution, or bonding characteristics of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride have been found.

Prediction and Analysis of Reaction Pathways and Energy Profiles

There are no available computational studies that predict or analyze the reaction pathways for this compound. Research on transition states, activation energies, or thermodynamic profiles for reactions such as nucleophilic substitution or cycloaddition involving this compound is not present in the surveyed literature.

Conformational Analysis and Stereochemical Preferences of the (2Z)-Isomer

A detailed conformational analysis, including the identification of stable conformers, rotational barriers, and stereochemical preferences specific to the (2Z)-isomer of 3-bromoprop-2-ene-1-sulfonyl chloride, has not been computationally investigated in published research.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

No DFT studies focused on the reactivity indices (such as Fukui functions or electrostatic potentials) or the regio- and stereoselectivity of reactions involving this compound are available.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

There is no published research employing molecular dynamics simulations to investigate the behavior of this compound in different solvents, nor to explore its reaction dynamics at the molecular level.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and generate considerable waste, prompting the need for greener alternatives. organic-chemistry.orgorganic-chemistry.org Future research should focus on developing more sustainable synthetic pathways to (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride.

One promising avenue is the exploration of oxidative chlorination of corresponding thiol precursors using environmentally friendly oxidants and chloride sources. rsc.orgrsc.org For instance, methods utilizing reagents like N-chlorosuccinimide (NCS) in conjunction with a benign solvent system could be adapted. organic-chemistry.org A particularly attractive approach involves the use of S-alkylisothiourea salts as odorless and stable thiol surrogates, which can be converted to sulfonyl chlorides under mild conditions. organic-chemistry.orgresearchgate.net The development of a catalytic system that utilizes a recyclable catalyst and a green oxidant, such as hydrogen peroxide or even molecular oxygen, would represent a significant advancement. rsc.orgresearchgate.net Furthermore, exploring synthesis in aqueous media or other sustainable solvents could drastically reduce the environmental impact of its production. rsc.orgrsc.orgmdpi.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Reagents | Key Advantages |

| Oxidative Chlorination | H₂O₂/HCl, Oxone/KCl | Use of greener oxidants, potential for aqueous conditions. rsc.orgrsc.org |

| From Thiol Surrogates | S-alkylisothiourea salts/NCS | Odorless starting materials, mild reaction conditions. organic-chemistry.org |

| Photocatalysis | Heterogeneous photocatalysts | Utilization of visible light, mild conditions, high functional group tolerance. acs.orgnih.gov |

| Flow Chemistry | Continuous flow reactors | Improved safety, better control over reaction parameters, potential for scalability. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual reactivity of this compound presents both opportunities and challenges in terms of chemoselectivity. Future research should investigate novel catalytic systems to control and enhance its reactivity at either the sulfonyl chloride or the bromoalkene functionality.

Transition metal catalysis, for example, could unlock new transformations. Palladium or copper catalysts, known for their efficacy in cross-coupling reactions, could be employed to selectively functionalize the bromoalkene moiety while preserving the sulfonyl chloride group for subsequent reactions. researchgate.net Conversely, catalysts that activate the sulfonyl chloride group for reactions like sulfonylation, while leaving the bromoalkene intact, would be equally valuable. Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, could offer unique selectivity in reactions involving this substrate by coordinating to specific sites on the molecule. nih.govchemeurope.comnih.govescholarship.org Photocatalysis also presents a promising frontier, with the potential for novel, light-mediated transformations under mild conditions. acs.orgnih.gov

Key areas for catalytic exploration are summarized in Table 2.

| Catalytic Approach | Potential Catalyst Class | Targeted Transformation | Desired Outcome |

| Transition Metal Catalysis | Palladium, Copper, Nickel | Cross-coupling at the C-Br bond | Selective C-C or C-heteroatom bond formation. researchgate.net |

| Organocatalysis | Chiral amines, phosphines | Asymmetric transformations at the double bond | Enantioselective synthesis of chiral building blocks. |

| Bifunctional Catalysis | BINOL-derived catalysts | Halolactonizations or other cyclizations | Control of stereochemistry and reactivity. nih.gov |

| Photocatalysis | Carbon nitrides, iridium complexes | Radical-mediated reactions | Novel difunctionalization of the alkene. acs.orgnih.govmdpi.com |

Computational Design and Prediction of Undiscovered Transformations

Computational chemistry offers a powerful tool for predicting the reactivity of this compound and for designing novel, undiscovered transformations. In silico screening methods, which have been successfully applied to discover new enzyme substrates, could be adapted to predict the reactivity of this compound with a large library of virtual reactants. muni.czresearchgate.net

By modeling the transition states of potential reactions, computational studies can provide insights into reaction mechanisms and predict the feasibility of new synthetic routes. For instance, density functional theory (DFT) calculations could be used to explore the energy barriers for various nucleophilic and electrophilic attacks on the molecule, guiding experimental efforts towards the most promising pathways. Furthermore, computational methods can aid in the design of novel catalysts by simulating the interaction between the catalyst and the substrate, thereby predicting which catalyst architectures will afford the highest reactivity and selectivity. researchgate.net This predictive power can significantly accelerate the discovery of new chemistry for this compound.

Expansion of Scope in Asymmetric Synthesis Utilizing the Chiral Potential

The prochiral double bond in this compound presents a significant, yet largely untapped, potential for asymmetric synthesis. Future research should focus on the development of catalytic enantioselective reactions that exploit this feature to generate chiral building blocks.

The development of asymmetric vicinal sulfonyl-esterification or other difunctionalization reactions of the alkene, using chiral catalysts, could lead to the synthesis of a wide range of enantiomerically enriched compounds. nih.gov Chiral N-heterocyclic carbenes or transition metal complexes with chiral ligands could be explored as catalysts for these transformations. nih.govnih.govnih.gov The resulting chiral sulfonyl chlorides would be valuable intermediates for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net The synthesis of chiral β-alkynyl sulfonyl derivatives via sequential palladium and copper catalysis is an example of a strategy that could be adapted for this purpose. nih.gov

Investigation of this compound as a Building Block for Advanced Materials or Functional Molecules

The bifunctional nature of this compound makes it an ideal candidate as a monomer or cross-linking agent in the synthesis of advanced materials and functional molecules. fiveable.menih.gov Future research should explore its polymerization and co-polymerization potential.

The sulfonyl chloride group can readily react with nucleophiles such as amines and alcohols to form stable sulfonamide or sulfonate linkages, which are common in functional polymers. acs.orgrsc.orgsigmaaldrich.comresearchgate.net Simultaneously, the bromoalkene moiety can participate in various polymerization reactions, including radical polymerization or transition metal-catalyzed polymerizations. This dual reactivity could be harnessed to create novel polymers with tailored properties. For example, it could be used to synthesize functional polymers that are responsive to external stimuli or that possess specific recognition capabilities. nih.govresearchgate.net Furthermore, its ability to act as a versatile building block in the synthesis of complex organic molecules could be extended to the construction of functional dyes, molecular sensors, or components of molecular machines. nih.govacs.orgacs.orgacs.org

Q & A

Q. What are the key synthetic pathways for preparing (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride, and how can stereochemical integrity be maintained during synthesis?

- Methodological Answer : The synthesis typically involves sulfonylation of a propargyl bromide precursor under controlled conditions. For stereochemical control (Z-configuration), use low-temperature reactions (e.g., –20°C) with polar aprotic solvents (e.g., DCM) to minimize isomerization. Catalytic bases like triethylamine can aid in deprotonation during sulfonyl chloride formation. Characterization via ¹H/¹³C NMR is critical to confirm the Z-configuration, focusing on coupling constants (e.g., JH-H ~10–12 Hz for cis alkenes) and chemical shifts for the sulfonyl and bromo groups .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to verify molecular mass (C3H4BrClO2S, exact mass ~209.86 g/mol) with Fourier-transform infrared spectroscopy (FTIR) to identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and C-Br (~650 cm⁻¹) stretches. Reverse-phase HPLC with UV detection (λ ~210 nm) can assess purity, while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How does the Z-configuration of the double bond influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The Z-configuration creates steric hindrance between the sulfonyl chloride and bromo groups, favoring regioselective reactions at the bromine site. For Suzuki-Miyaura couplings, use Pd(PPh3)4 as a catalyst in THF/water to retain stereochemistry. Computational modeling (e.g., DFT calculations) can predict transition-state energies and optimize reaction conditions to avoid undesired isomerization .

Q. What experimental strategies can resolve contradictions in kinetic data for sulfonylation reactions involving this compound?

- Methodological Answer : Discrepancies in rate constants may arise from solvent polarity or temperature effects. Design a multivariate experimental matrix varying solvents (DMF vs. DCM), bases (Et3N vs. DBU), and temperatures. Use Arrhenius plots to compare activation energies. Cross-validate results with in-situ NMR monitoring to track intermediate formation .

Q. How can this compound be applied in proteomics or medicinal chemistry, given its sulfonyl chloride functionality?

- Methodological Answer : The sulfonyl chloride group reacts selectively with amine/thiol residues in proteins, enabling site-specific bioconjugation . For example, modify lysine residues under pH 8–9 (borate buffer) to generate stable sulfonamide linkages. In medicinal chemistry, use it to synthesize sulfonamide-based inhibitors via microwave-assisted reactions (60°C, 30 min) for high yields .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing reproducibility in synthetic yields across multiple batches?

- Methodological Answer : Apply ANOVA to compare batch yields, identifying outliers due to variables like moisture sensitivity. Use control charts (e.g., Shewhart charts) to monitor process stability. For small datasets (<10 batches), Grubbs’ test can detect significant deviations. Pair this with HPLC-MS trace analysis to correlate impurities with yield variations .

Q. How can computational models (e.g., QSAR) predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like electrophilicity index (ω) and local softness. Train models on datasets from analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzenesulfonyl chloride) to predict reaction outcomes. Validate against experimental kinetic data using k-fold cross-validation .

Safety & Handling Considerations

Q. What safety protocols are critical when handling this compound in aqueous or high-temperature environments?

- Methodological Answer : The compound is moisture-sensitive; use argon/vacuum line techniques for storage. In aqueous reactions, employ slow addition via syringe pump to control exothermic sulfonylation. For spills, neutralize with sodium bicarbonate and adsorb via vermiculite. Always conduct reactions in a fume hood with PPE (nitrile gloves, face shield) due to lachrymatory risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.